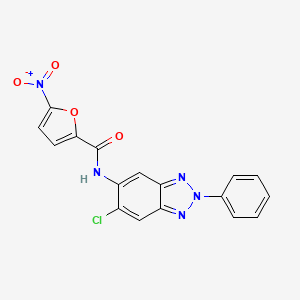
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide
Vue d'ensemble
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide, also known as CNF, is a chemical compound that has been widely studied for its potential applications in scientific research. CNF is a heterocyclic compound that contains a nitro group and a furan ring, and it has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide is not fully understood, but it is thought to involve the interaction of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide with specific target proteins or receptors in cells. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to bind to the active site of PKC and PKA, thereby inhibiting their activity. In addition, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to bind to the glycine-binding site of the NMDA receptor, which modulates the activity of the receptor.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide can inhibit the activity of PKC and PKA with high potency and selectivity. In addition, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to modulate the activity of NMDA receptors, which can affect synaptic plasticity and learning and memory. In vivo studies have demonstrated that N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide in lab experiments is its high potency and selectivity for specific target proteins or receptors. This allows researchers to study the effects of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide on specific cellular processes or signaling pathways with high precision. However, one limitation of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide is its potential toxicity and side effects, which can vary depending on the dose and route of administration.
Orientations Futures
There are many potential future directions for research on N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide. One area of interest is the development of new N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide derivatives with improved potency and selectivity for specific target proteins or receptors. Another area of interest is the study of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide in animal models of neurological disorders, such as Parkinson's disease and epilepsy. Finally, the development of new delivery methods for N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide, such as nanoparticles or liposomes, could improve its bioavailability and reduce potential side effects.
Applications De Recherche Scientifique
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been studied for its potential applications in a wide range of scientific research areas, including biochemistry, pharmacology, and neuroscience. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to exhibit potent inhibitory effects on the activity of various enzymes, such as protein kinase C (PKC) and cyclic AMP-dependent protein kinase (PKA). These enzymes play important roles in various cellular processes, including signal transduction, gene expression, and cell proliferation. In addition, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5O4/c18-11-8-13-14(21-22(20-13)10-4-2-1-3-5-10)9-12(11)19-17(24)15-6-7-16(27-15)23(25)26/h1-9H,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISFOGAHKHARQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-5-nitrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



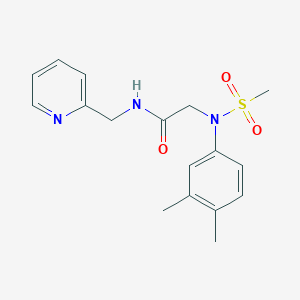

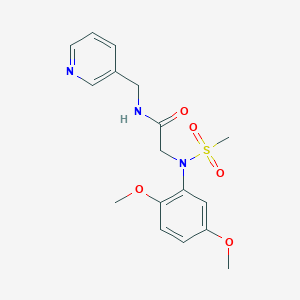

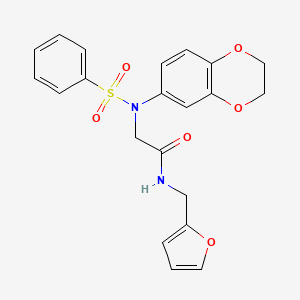
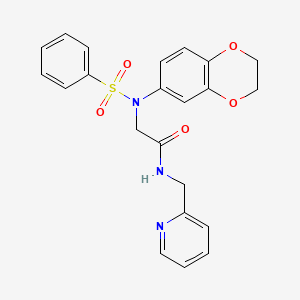
![N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B3448780.png)
![2-(1-naphthyl)-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3448788.png)
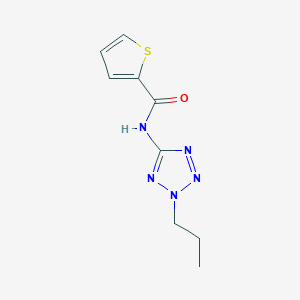
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3448823.png)
![3-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3448831.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3448835.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3448841.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B3448849.png)